molecular formula C15H11BrN2O2S B3648721 N-(4-bromophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(4-bromophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B3648721
M. Wt: 363.2 g/mol
InChI Key: FZJWKDYJQGBANK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the benzothiazole moiety in its structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetic anhydride, under acidic conditions.

    Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with 4-bromoaniline to form the desired acetamide compound. This can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-bromophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been investigated for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It has been studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Material Science: The compound’s unique structure allows it to be used in the design of novel materials with specific electronic and optical properties.

    Chemical Biology: It serves as a useful probe in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and benzothiazole moiety play crucial roles in binding to these targets, leading to the modulation of various biological pathways. For example, the compound may inhibit the activity of certain kinases, resulting in the suppression of cancer cell growth.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can be compared with other benzothiazole derivatives, such as:

    2-(4-bromophenyl)benzothiazole: Lacks the acetamide group, which may result in different biological activities.

    N-(4-chlorophenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and pharmacological properties.

    N-(4-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide: Contains a methyl group instead of bromine, leading to variations in its chemical and biological behavior.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-10-5-7-11(8-6-10)17-14(19)9-18-12-3-1-2-4-13(12)21-15(18)20/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJWKDYJQGBANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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